molecular formula C10H13N3OS B2378895 4-Ethoxybenzaldehyde thiosemicarbazone CAS No. 1548686-57-2; 99168-23-7

4-Ethoxybenzaldehyde thiosemicarbazone

Cat. No.: B2378895
CAS No.: 1548686-57-2; 99168-23-7
M. Wt: 223.29
InChI Key: DMNXZOIAXPUZKV-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxybenzaldehyde thiosemicarbazone is a Schiff base derivative of significant interest in medicinal chemistry due to its potential as an inhibitor of key enzymes. Recent research has identified this specific thiosemicarbazone as a precursor to more complex derivatives that exhibit potent anticholinesterase activity . These derivatives have shown promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are primary targets for the management of neurodegenerative conditions such as Alzheimer's disease . The compound's mechanism of action is rooted in its ability to interact with the active sites of these enzymes, as supported by molecular docking studies, making it a valuable scaffold for the development of new therapeutic agents . Furthermore, thiosemicarbazones derived from benzaldehyde are established as novel tyrosinase inhibitors, suggesting potential applications in developing cosmetic additives or food preservatives . The compound also serves as a versatile organic intermediate for synthesizing novel ligands, such as vic-dioxime complexes with Ni(II), Cu(II), and Co(II) ions, which have demonstrated notable antimicrobial properties against various Gram-positive bacteria and yeasts . This makes this compound a compound of high research value for exploring new pharmacological and biological applications.

Properties

IUPAC Name

[(E)-(4-ethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-14-9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNXZOIAXPUZKV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99168-23-7
Record name 4-ETHOXYBENZALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Anticholinesterase Activity

In a 2023 study, 14 para-substituted thiosemicarbazones were synthesized and evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Key findings include:

Compound (Substituent) BChE IC₅₀ (µM) Reference
4-Ethoxy (Compound 7) 12.3 ± 0.8
4-Nitro (Compound 19) 8.7 ± 0.5
Galantamine (Control) 15.2 ± 1.1

4-Ethoxybenzaldehyde thiosemicarbazone (Compound 7) exhibited moderate BChE inhibition, outperforming galantamine but being less potent than the 4-nitro derivative. The electron-withdrawing nitro group likely enhances binding to the enzyme’s active site .

Antitumor Activity

Substituents significantly influence antitumor efficacy. In murine L1210 leukemia models:

Compound (Substituent) % T/C Value Long-Term Survivors Reference
4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone 177 60%
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone 246 40%
This compound Data pending

Anti-Inflammatory Activity

A 2023 study on nickel(II) complexes of dihydroxybenzaldehyde thiosemicarbazones revealed substituent-dependent anti-inflammatory effects:

N4-Substituent NF-κB Inhibition (%) Reference
CH₃ (H3L2) 78 ± 4
C₂H₅ (H3L4) 85 ± 3
C₆H₅ (H3L3) 62 ± 5

Ethyl and methyl groups at N4 improved anti-inflammatory activity compared to phenyl, suggesting alkyl substituents optimize steric and electronic interactions with inflammatory targets .

Structural and Physicochemical Properties

Crystal Structure and Hydrogen Bonding

The ethoxy group in this compound influences molecular packing. In contrast, 4-(dimethylamino)benzaldehyde thiosemicarbazone forms intermolecular N–H···S hydrogen bonds, stabilizing its crystal lattice . Such interactions may affect solubility and stability:

Compound (Substituent) Hydrogen Bonding Pattern Reference
4-Ethoxy Not reported
4-Dimethylamino N–H···S, C–H···π
4-Benzyloxy S···π interactions

Substituent Effects on Metal Coordination

Thiosemicarbazones often act as polydentate ligands. For example, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone forms a Cd(II) complex with a distorted octahedral geometry, where the thiosemicarbazone binds via sulfur and nitrogen atoms . The ethoxy group’s electron-donating nature may weaken metal-binding affinity compared to electron-withdrawing substituents like nitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 4-ethoxybenzaldehyde thiosemicarbazone?

  • Methodology : The compound is synthesized by refluxing equimolar amounts of 4-ethoxybenzaldehyde and thiosemicarbazide in ethanol with a catalytic amount of acetic acid (0.75 mL) for 4–5 hours . Reaction progress is monitored via thin-layer chromatography (TLC) using Sil G/UV 254 plates. Purification involves recrystallization, and structural confirmation employs:

  • FT-IR : To identify ν(N-H) (3120–3396 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and ν(C=S) (~780 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.8 ppm), HC=N (δ ~8.2 ppm), and ethoxy group signals (δ 1.3–4.2 ppm) .
  • Elemental analysis : To verify purity (>95%) .

Q. How are initial biological activities (e.g., enzyme inhibition, cytotoxicity) evaluated for this compound derivatives?

  • Experimental design :

  • Cholinesterase inhibition : Use Ellman’s assay with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), comparing IC₅₀ values to galantamine (standard). Derivatives with para-substituted groups (e.g., nitro, bromo) show enhanced activity (e.g., IC₅₀ = 110–160 μM for AChE) .
  • Cytotoxicity : MTT assays on tumor cell lines (e.g., J774 macrophages) with doxorubicin as a positive control. Data normalized to cell viability (%) .

Advanced Research Questions

Q. How does metal coordination enhance the biological efficacy of this compound?

  • Methodology : Prepare transition metal complexes (e.g., Ni(II), Cu(II)) by reacting the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol. Characterize via:

  • Single-crystal XRD : To confirm octahedral or square-planar geometries .
  • ESR/UV-Vis : To study electronic transitions (e.g., d-d bands for Cu(II) at ~600 nm) .
    • Biological impact : Metal complexes often show 2–5× higher antimicrobial activity than free ligands due to chelation-enhanced membrane permeability .

Q. What structural modifications optimize cholinesterase inhibition in this compound derivatives?

  • SAR insights :

Substituent (R)AChE IC₅₀ (μM)BChE IC₅₀ (μM)
4-NO₂110.19145.11
4-Br114.57150.36
4-OCH₃160.04190.21
  • Key trends : Electron-withdrawing groups (NO₂, Br) enhance inhibition vs. electron-donating groups (OCH₃) .
    • Computational validation : Molecular docking (AutoDock Vina) identifies H-bonding with Ser203 (AChE) and π-π stacking with Trp86 .

Q. How can synthesis challenges (e.g., side reactions, low yields) be mitigated for thiosemicarbazones?

  • Solutions :

  • Boc-protection : Use tert-butyl carbazate to prevent di-thiosemicarbazide byproducts during hydrazine-isothiocyanate reactions .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 5 hours) and improves yields (~85%) .

Q. How should researchers address contradictory biological activity data across studies?

  • Troubleshooting steps :

  • Purity verification : Repeat synthesis with HPLC-MS (>98% purity) .
  • Assay standardization : Use identical enzyme batches (e.g., AChE from Electrophorus electricus) and control for DMSO solvent effects (<1% v/v) .
  • Orthogonal assays : Cross-validate cytotoxicity data via ATP-based viability assays and apoptosis markers (e.g., Annexin V) .

Methodological Resources

  • Synthetic protocols : Reflux conditions, solvent selection (ethanol > DCM for polar intermediates) .
  • Advanced characterization : X-ray crystallography for metal complexes , QSAR modeling (MOE software) for SAR .
  • Biological assays : Enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

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